bisphenol A diglycidyl ether

Overview

Description

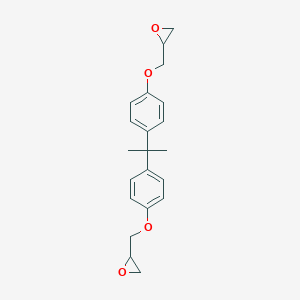

Bisphenol A diglycidyl ether (BADGE), a high-molecular-weight epoxy resin prepolymer, is synthesized from bisphenol A (BPA) and epichlorohydrin. Its molecular formula is (C21H24O4)x, with a molecular mass of 340.41 g/mol and CAS Registry Number 25085-99-8 . Key physical properties include a melting point of 65°C and density of 1.18 g/cm³ . BADGE is widely used in epoxy adhesives, coatings for food and beverage cans, and medical devices due to its high chemical resistance and thermal stability .

Preparation Methods

Conventional Synthesis via Epichlorohydrin-Bisphenol A Condensation

The foundational method for BADGE production involves the condensation of bisphenol A (BPA) with epichlorohydrin (ECH) under alkaline conditions . This reaction proceeds via nucleophilic substitution, where the hydroxyl groups of BPA react with ECH to form glycidyl ether linkages. Sodium hydroxide is typically employed to deprotonate BPA and neutralize hydrochloric acid generated during the reaction.

Reaction Mechanism and Stoichiometry

The stoichiometric ratio of ECH to BPA is critical. A molar excess of ECH (2.5–20:1 relative to BPA) ensures complete epoxidation of both phenolic hydroxyl groups . The reaction occurs in two stages:

-

Initial Etherification : BPA reacts with ECH to form chlorohydrin intermediates.

-

Epoxide Formation : Sodium hydroxide facilitates dehydrohalogenation, converting chlorohydrins to epoxide groups .

Excess ECH acts as both a reactant and solvent, minimizing side reactions such as oligomerization. However, residual ECH must be removed via vacuum distillation to prevent contamination .

Advanced Methods for High-Purity, Low-Color Resins

Recent patents disclose refined protocols to enhance resin quality, particularly reducing color indices and hydrolyzable chlorine content.

Protective Gas Atmosphere and Antioxidant Incorporation

The use of nitrogen or argon atmospheres suppresses oxidation side reactions, which contribute to resin darkening . Phosphite antioxidants (e.g., diphenyl phosphite or pentaerythritol bis-phosphite) are added at 0.1–3% w/w of BPA to scavenge free radicals and stabilize intermediates . This reduces the Hazen color value to ≤15 (platinum-cobalt method), compared to >30 in traditional methods .

Stepwise Caustic Addition and Vacuum Stripping

A two-phase sodium hydroxide addition improves epoxide yield and minimizes hydrolysis:

-

Primary Reaction : Aqueous NaOH (10–30% concentration) is added at 50–80°C to initiate epoxidation .

-

Secondary Reaction : Additional NaOH is dripped under vacuum (0.085–0.090 MPa) at 50–70°C to remove water and excess ECH .

Vacuum stripping at 135°C and >0.095 MPa ensures efficient ECH recovery, reducing residual monomer levels to <0.02% .

Solvent-Mediated Purification

Post-reaction mixtures are dissolved in methyl isobutyl ketone (MIBK) or toluene, followed by aqueous washing to extract salts and unreacted NaOH . Filtration through diatomaceous earth and solvent evaporation yield resins with:

-

Epoxy equivalent weight : 184–185 g/eq

-

Hydrolyzable chlorine : ≤0.020%

Critical Process Parameters and Their Impact

The table below summarizes key variables and their effects on BADGE quality:

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| ECH:BPA molar ratio | 2.5:1 to 20:1 | Higher ratios reduce oligomer formation |

| Reaction temperature | 50–80°C (primary) | Temperatures >80°C accelerate hydrolysis |

| NaOH concentration | 10–30% w/w | Concentrations >30% increase side reactions |

| Vacuum pressure | 0.085–0.095 MPa | Enhances ECH removal efficiency |

| Antioxidant concentration | 0.1–3% w/w of BPA | Reduces Hazen color value by 50–70% |

Industrial-Scale Production Workflow

A generalized industrial process integrates the above advancements:

-

Charge BPA and ECH under nitrogen, achieving complete dissolution.

-

Add antioxidant and initiate primary NaOH addition.

-

Maintain reaction at 50–80°C for 45–240 minutes.

-

Apply vacuum and drip secondary NaOH to strip volatiles.

-

Dissolve crude product in MIBK/toluene, wash, and filter.

-

Devolatilize under reduced pressure to recover solvent-free resin .

Characterization and Quality Control

Epoxy Equivalent Weight (EEW)

EEW is determined via titration with hydrogen bromide in acetic acid, confirming complete epoxidation. Resins for electronic applications require EEW = 184–186 g/eq .

Hydrolyzable Chlorine

Potentiometric titration quantifies residual chlorides, with industrial standards mandating <0.03% for high-performance coatings .

Color Stability

Accelerated aging tests (120°C, 24 hours) assess yellowness index (YI) changes. Advanced methods limit ΔYI to <5 .

Scientific Research Applications

Chemical Properties and Preparation

BADGE is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The resulting compound is a colorless viscous liquid that can polymerize to form solid epoxy resins when combined with additional bisphenol A and curing agents under heat. The epoxide content is crucial for its applications and is typically expressed as the epoxide number or equivalent weight .

Coatings

BADGE is extensively used in the coatings industry, particularly for protective coatings on metal products such as food and beverage cans. The properties imparted by BADGE include:

- Corrosion Resistance : Enhances the durability of metal surfaces.

- Chemical Resistance : Protects against various chemicals and environmental factors.

| Application | Properties |

|---|---|

| Food Packaging | Corrosion resistance, chemical stability |

| Metal Coatings | Enhanced durability, protection from wear |

Adhesives

In adhesive formulations, BADGE serves as a base component due to its superior bonding capabilities. It is commonly utilized in:

- Structural Adhesives : For bonding metals and composites in construction and automotive industries.

- UV-Curable Adhesives : Recent studies have developed UV-curable adhesives incorporating BADGE that demonstrate excellent curing properties without the need for initiators .

| Application | Characteristics |

|---|---|

| Structural Adhesives | Strong bonding, heat resistance |

| UV-Curable Adhesives | Fast curing, low toxicity |

Sealants

BADGE-based sealants are employed in construction and automotive applications due to their flexibility and adhesion to various substrates. They provide:

- Waterproofing : Effective barriers against moisture.

- Durability : Resistance to aging and environmental degradation.

Case Study 1: Food Packaging Safety

Research has shown that BADGE can migrate from packaging materials into foodstuffs. A study highlighted that BADGE reacts with food proteins, forming adducts that can serve as markers for assessing migration levels . This has raised concerns regarding its safety in food contact applications.

Case Study 2: Environmental Impact

A recent investigation into the environmental effects of BADGE found that it acts as an endocrine disruptor. The study reported significant metabolic changes in organisms exposed to BADGE, indicating potential health risks associated with its use .

Market Trends

The global market for BADGE has been expanding significantly, with projections estimating growth from approximately 7,083 metric tons in 2023 to around 13,000 metric tons by 2032. This increase is driven by rising demand for high-performance materials across various sectors .

Safety Considerations

Despite its beneficial applications, safety concerns surrounding BADGE cannot be overlooked. It is classified as a potential endocrine disruptor due to its ability to leach into food products and interact with biological systems . Regulatory bodies continue to evaluate its safety profile to mitigate risks associated with exposure.

Mechanism of Action

Bisphenol A diglycidyl ether exerts its effects primarily through its reactivity with various nucleophiles. The epoxide groups in the molecule can react with amines, thiols, and carboxylic acids, leading to the formation of crosslinked networks. This reactivity is the basis for its use in epoxy resin formulations . Additionally, this compound and its hydrolysis products are suspected endocrine disruptors, potentially interacting with hormone receptors and disrupting normal hormonal functions .

Comparison with Similar Compounds

BADGE is structurally and functionally analogous to other diglycidyl ethers, such as bisphenol F diglycidyl ether (BFDGE) and novolac glycidyl ethers. Below is a detailed comparison:

Structural and Chemical Properties

Key Differences :

- BADGE’s propane bridge provides rigidity, while BFDGE’s methylene bridge increases flexibility .

- Novolac glycidyl ethers exhibit higher thermal stability due to multi-ring structures, making them suitable for high-temperature applications .

Stability and Degradation

- BADGE derivatives like BADGE·2H2O are stable in acidic conditions but hydrolyze rapidly in alkaline environments .

- BFDGE·2HCl degrades faster than BADGE·2HCl under UV exposure, limiting its outdoor use .

- Novolac derivatives demonstrate superior stability in organic solvents .

Health and Environmental Impact

Critical Findings :

- BADGE’s anti-androgenic effects are well-documented in vitro, interfering with androgen receptor binding .

Analytical Detection

Biological Activity

Bisphenol A diglycidyl ether (BADGE) is a significant compound used primarily in the production of epoxy resins and coatings. Its biological activity has garnered attention due to potential health implications associated with exposure. This article explores the biological effects of BADGE, including its absorption, metabolism, toxicity, and potential carcinogenicity, supported by data tables and case studies.

Chemical Structure and Properties

BADGE is an epoxy derivative of bisphenol A (BPA) characterized by its glycidyl ether functional groups. This structure contributes to its reactivity and biological interactions.

Absorption, Distribution, Metabolism, and Excretion (ADME)

BADGE is absorbed effectively through oral and dermal routes. Studies indicate that approximately 55 mg/kg body weight administered to mice resulted in significant absorption, with most excreted within 24 hours. The metabolic pathway primarily involves hydration to form bis-diol, followed by further transformations mediated by enzymes such as epoxide hydrolase and monooxygenases .

Table 1: ADME Data for BADGE

| Route of Administration | Absorption (%) | Excretion (24h) | Major Metabolites |

|---|---|---|---|

| Oral | High | 79% (feces), 10% (urine) | Bis-diol, glucuronides, sulfates |

| Dermal | Moderate | 67% (application site) | Bis-diol |

Acute Toxicity

BADGE exhibits low acute toxicity when administered orally or dermally. In studies involving rats and rabbits, it was found to be an irritant but not lethal at typical exposure levels .

Skin Sensitization

BADGE is recognized as a contact allergen. Patch tests on humans revealed reactions at low concentrations, indicating its potential for sensitization among individuals handling epoxy resins .

Carcinogenicity Studies

The International Agency for Research on Cancer (IARC) classified BADGE as possibly carcinogenic to humans (Group 2B) based on animal studies showing no significant evidence of carcinogenicity in skin applications or oral dosing . Long-term studies in rats demonstrated no oncogenic potential in the gastrointestinal tract or other tissues after two years of exposure .

Table 2: Carcinogenicity Study Overview

| Study Type | Species | Dose Range (mg/kg) | Findings |

|---|---|---|---|

| Dermal Application | Mice | 0.1 - 100 | No tumors; slight epidermal hyperplasia |

| Oral Administration | Rats | Up to 100 | No oncogenic effects observed |

Genetic Effects

Research indicates that BADGE can form DNA adducts in animal models, suggesting potential mutagenic effects. However, no increase in chromosomal aberrations was noted in human studies involving occupational exposure .

Endocrine Disruption Potential

BADGE has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), influencing adipogenic differentiation in stem cells. This suggests that BADGE may act as an obesogen, potentially contributing to metabolic disorders .

Table 3: Biological Effects of BADGE on Cell Lines

| Cell Type | Effect Observed |

|---|---|

| Multipotent Stem Cells | Induced adipogenesis |

| 3T3-L1 Preadipocytes | Adipogenic differentiation |

| ECV304 Cell Line | PPARγ activation |

Case Studies

- Occupational Exposure : A study involving workers exposed to epoxy resins containing BADGE showed sensitization reactions at concentrations as low as 0.01% .

- Animal Model : In a chronic dermal study on mice, there were no observed tumors despite the formation of DNA adducts, indicating a complex relationship between DNA damage and tumorigenesis .

Q & A

Q. How can researchers optimize analytical methods for detecting BADGE and its metabolites in biological matrices?

Basic Research Question

Chromatographic techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are widely used for BADGE analysis. To minimize matrix interference in biological samples (e.g., urine, blood), solid-phase extraction (SPE) with multiwalled carbon nanotubes or dispersive liquid-liquid microextraction (DLLME) is recommended for pre-concentration . Calibration standards should include BADGE derivatives (e.g., BADGE·2H₂O, BADGE·HCl) to account for hydrolysis artifacts .

Advanced Research Question

When resolving co-eluting isomers (e.g., BADGE vs. bisphenol F diglycidyl ether), advanced fragmentation patterns via multiple-stage mass spectrometry (MSⁿ) or differential ionization (e.g., ESI vs. APCI) improve specificity. For example, Gallart-Ayala et al. (2010) demonstrated MS³ workflows to distinguish BADGE derivatives with identical molecular weights . Matrix-matched calibration and isotope dilution are critical for quantifying trace levels in adipose tissue or archived biosolids .

Q. What experimental strategies mitigate the impact of BADGE impurities on toxicity studies?

Basic Research Question

Commercial BADGE often contains estrogenic impurities like bisphenol A (BPA) and chlorinated derivatives. Pre-purification via silica gel chromatography or recrystallization in non-polar solvents (e.g., hexane) is essential before in vitro assays . Purity validation should include GC-MS or LC-UV to confirm residual monomer content (<0.1%) .

Advanced Research Question

To assess impurity-driven artifacts in endocrine disruption models, parallel dose-response curves for purified BADGE vs. technical-grade BADGE are recommended. Terasaki et al. (2006) identified BPA contamination as a major confounder in estrogen receptor-binding assays, necessitating dual reporting of purity-adjusted and raw data .

Q. How do environmental factors influence BADGE stability in experimental systems?

Basic Research Question

BADGE hydrolyzes rapidly in aqueous media (e.g., cell culture buffers), forming diols (BADGE·2H₂O) and chlorohydrins (BADGE·HCl). Stabilization requires storage at 2–8°C under inert gas (argon) and avoidance of acidic/alkaline conditions . Solubility in polar aprotic solvents (e.g., DMSO) at 50–100 mM minimizes degradation during stock preparation .

Advanced Research Question

In environmental fate studies, accelerated hydrolysis experiments (pH 2–12, 25–60°C) reveal BADGE’s half-life and transformation pathways. Ballesteros-Gómez et al. (2007) developed coacervative extraction to quantify hydrolytic metabolites in wastewater, noting pH-dependent degradation kinetics .

Q. What methodologies quantify BADGE co-exposure with other endocrine disruptors in human populations?

Basic Research Question

Population-level biomonitoring requires multi-analyte panels. Wang et al. (2012) validated a GC-MS/MS method for simultaneous detection of BADGE, BPA, parabens, and triclosan in urine, using enzymatic deconjugation (β-glucuronidase) to hydrolyze phase II metabolites .

Advanced Research Question

Advanced statistical modeling (e.g., principal component analysis) identifies correlation patterns between BADGE derivatives and co-pollutants. Xue et al. (2015) reported significant correlations between BADGE·2H₂O in sewage sludge and BPA levels, suggesting common industrial sources .

Q. How can researchers address contradictions in BADGE’s reported toxicological effects?

Basic Research Question

Discrepancies in cytotoxicity data often arise from cell line variability (e.g., tumor vs. primary cells). Standardized protocols using PPARγ reporter assays (e.g., luciferase-based) and apoptosis markers (e.g., caspase-3 activation) improve reproducibility .

Advanced Research Question

Mechanistic contradictions (e.g., BADGE as both PPARγ antagonist and estrogen receptor agonist) require pathway-specific knockdown models. Ben-Maamar et al. (2015) used human fetal testis explants to disentangle BADGE’s direct steroidogenic inhibition from indirect hormonal feedback .

Q. What synthesis strategies improve BADGE-based polymer performance in material science?

Basic Research Question

For epoxy resin synthesis, stoichiometric control of epichlorohydrin and bisphenol A (1:2 molar ratio) ensures optimal crosslinking. Post-curing with aliphatic amines (e.g., triethylenetetramine) enhances thermal stability (>150°C) .

Advanced Research Question

Functionalization with acrylate/methacrylate groups (e.g., DAC/DMAC resins) improves anticorrosive coating properties. Ahmad et al. (2005) optimized curing kinetics using melamine formaldehyde and phosphoric acid catalysis, achieving high scratch resistance (ASTM D3363) .

Q. How do researchers validate BADGE’s environmental persistence in longitudinal studies?

Advanced Research Question

Stability tests in soil/water systems under simulated UV exposure (λ = 254–365 nm) quantify photodegradation rates. Coulier et al. (2010) identified 4-nonylphenol as a major photoproduct in canned food coatings, requiring LC-QTOF for non-targeted screening .

Properties

IUPAC Name |

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFVJGUPQDGYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4, Array | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-99-8 | |

| Record name | Bisphenol A diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024624 | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 11.7 | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Sticky | |

CAS No. |

1675-54-3, 25085-99-8 | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Araldite B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XRM1NX4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.